2-(2-chloroethoxy)ethan-1-amine hydrochloride
Overview
Description
2-(2-chloroethoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C4H11Cl2NO and a molecular weight of 160.04 g/mol . It is a white solid that is soluble in water . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-chloroethoxy)ethan-1-amine hydrochloride typically involves the reaction of 2-chloroethanol with ethylenediamine under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-chloroethoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form 2-(2-chloroethoxy)ethan-1-amine and hydrochloric acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing or reducing agents depending on the desired reaction .
Scientific Research Applications
2-(2-chloroethoxy)ethan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is used in studies involving cell signaling and molecular interactions.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-chloroethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also interact with biological molecules, affecting cell signaling pathways and molecular interactions .
Comparison with Similar Compounds
2-(2-chloroethoxy)ethan-1-amine hydrochloride can be compared with similar compounds such as:
2-chloroethylamine hydrochloride: This compound has a similar structure but lacks the ethoxy group, making it less versatile in certain chemical reactions.
2-(2-bromoethoxy)ethan-1-amine hydrochloride: This compound has a bromine atom instead of chlorine, which can affect its reactivity and applications.
The presence of the ethoxy group and the chlorine atom in this compound makes it unique and suitable for specific scientific research applications .
Properties
IUPAC Name |
2-(2-chloroethoxy)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO.ClH/c5-1-3-7-4-2-6;/h1-4,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAHULWARFPWGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55265-25-3 | |
Record name | Ethanamine, 2-(2-chloroethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55265-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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